molecular formula C21H20ClN3O3 B2652477 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)butanamide CAS No. 946320-81-6

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)butanamide

Cat. No.: B2652477
CAS No.: 946320-81-6
M. Wt: 397.86
InChI Key: GOBHQYLTFPDQEX-UHFFFAOYSA-N
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Description

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Related Compounds

  • Antimicrobial and Antifungal Activities

    Compounds with structural similarities, including pyridazinone derivatives, have demonstrated antimicrobial and antifungal activities. The synthesis of such compounds involves reactions that yield pyridazinone derivatives with potential biological activities, indicating the scope for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)butanamide to exhibit similar properties (Sayed et al., 2003).

  • Anticancer, Antiangiogenic, and Antioxidant Agents

    Pyridazinones are known for their wide spectrum of biological activities, including anticancer, antiangiogenic, and antioxidant properties. The development and characterization of pyridazinone derivatives highlight their potential as therapeutic agents, suggesting possible research applications of the compound for exploring similar effects (Kamble et al., 2015).

  • Anticonvulsant and Muscle Relaxant Activities

    Research on pyridazinone derivatives has also identified compounds with significant anticonvulsant and muscle relaxant activities. This points to the potential for the compound to be studied for neurological applications, particularly in the development of new therapeutic agents for epilepsy and muscle-related disorders (Sharma et al., 2013).

  • Antileishmanial and Urease Inhibition Activities

    Studies have also explored the biological activities of compounds, including their antileishmanial and urease inhibition effects. This suggests a potential research avenue for the compound in parasitology and enzymology, contributing to the development of treatments for leishmaniasis and disorders related to urease activity (Sirajuddin et al., 2015).

Properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-28-18-5-2-4-17(14-18)23-20(26)6-3-13-25-21(27)12-11-19(24-25)15-7-9-16(22)10-8-15/h2,4-5,7-12,14H,3,6,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBHQYLTFPDQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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